6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one
Description
6-Chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one (CAS: 866727-77-7) is a quinolinone derivative featuring a chloro substituent at position 6, a 4-fluorophenylsulfonyl group at position 3, and a ketone moiety at position 4 of the quinoline scaffold . The sulfonyl group contributes to its electron-withdrawing character, while the chloro and fluoro substituents modulate electronic and steric effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
6-chloro-3-(4-fluorophenyl)sulfonyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO3S/c16-9-1-6-13-12(7-9)15(19)14(8-18-13)22(20,21)11-4-2-10(17)3-5-11/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWCRYXBWDCGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207241 | |
| Record name | 6-Chloro-3-[(4-fluorophenyl)sulfonyl]-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866727-77-7 | |
| Record name | 6-Chloro-3-[(4-fluorophenyl)sulfonyl]-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866727-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-[(4-fluorophenyl)sulfonyl]-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Quinolinone Derivatives
Structural Analogues and Substituent Effects
Quinolinone derivatives exhibit diverse biological activities depending on substituent patterns. Key analogues include:
5,7-Difluoro-3-Heptyl-2-Methylquinolin-4(1H)-One
- Substituents : Difluoro (positions 5,7), heptyl (position 3), methyl (position 2).
- Properties : Designed as an antimalarial agent, this compound highlights the importance of lipophilic chains (heptyl) for membrane penetration. Relative logP values suggest higher lipophilicity compared to sulfonyl-containing derivatives .
3-Chloro-6-Fluoro-4-Hydroxyquinolin-2(1H)-One
- Substituents : Chloro (position 3), fluoro (position 6), hydroxy (position 4).
- This structural variation may influence tautomerism and solubility .
6-Fluoro-1-(4-Methylbenzyl)-3-[(4-Methylphenyl)Sulfonyl]-4(1H)-Quinolinone
- Substituents : Tosyl (4-methylphenylsulfonyl) group at position 3, 4-methylbenzyl at position 1.
3-Acetyl-6-Chloro-4-Phenylquinolin-2(1H)-One
- Substituents : Acetyl (position 3), chloro (position 6), phenyl (position 4).
- Properties : The acetyl group is less electron-withdrawing than sulfonyl, which may alter reactivity in nucleophilic substitution reactions. Crystallographic data reveals a twisted phenyl ring (dihedral angle: 70.5°), suggesting conformational flexibility .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Sulfonyl-containing derivatives generally exhibit higher metabolic stability due to resistance to oxidative degradation.
Biological Activity
6-Chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one (CAS Number: 1779131-80-4) is a synthetic compound with potential biological activities, particularly in antimicrobial and anticancer applications. This article examines its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a quinoline core substituted with a chloro group and a sulfonyl moiety linked to a fluorophenyl group, which may influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that derivatives of quinoline compounds exhibit significant antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 6-Chloro... | Staphylococcus aureus | 2.5 | 5 |
| 6-Chloro... | Escherichia coli | 5.0 | 10 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound has promising antibacterial properties, particularly against gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Efficacy
In a study involving A549 lung cancer cells, the compound exhibited an IC50 value of approximately 15 µM, indicating moderate cytotoxicity. The mechanism of action appears to involve the induction of cell cycle arrest in the G2/M phase and activation of apoptotic pathways .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF-7 | 12 | Cell cycle arrest |
| HCT116 | 10 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of key enzymes involved in DNA replication and repair, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 2.67 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
